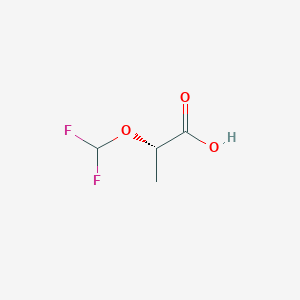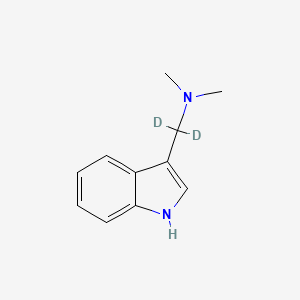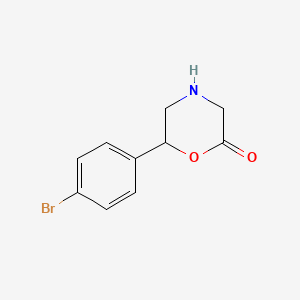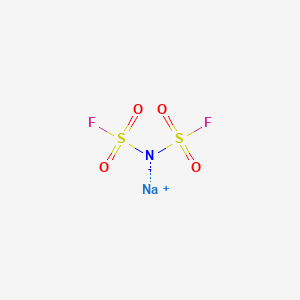![molecular formula C7H6BrN3 B1448191 3-溴-1H-吡咯并[3,2-c]吡啶-4-胺 CAS No. 1256813-45-2](/img/structure/B1448191.png)
3-溴-1H-吡咯并[3,2-c]吡啶-4-胺
描述
3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine is a heterocyclic compound with the molecular formula C7H6BrN3 It is a member of the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system
科学研究应用
3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
作用机制
Target of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 21205 , which could influence its pharmacokinetic properties.
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound is a yellow solid and should be stored at 0-8°c , suggesting that temperature could be an important environmental factor influencing its stability.
生化分析
Biochemical Properties
3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine can modulate signaling pathways and affect cellular functions. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting kinases, 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine can disrupt the phosphorylation of key signaling molecules, leading to altered cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine exerts its effects through several mechanisms. One primary mechanism is the inhibition of kinase activity, which prevents the phosphorylation of target proteins and disrupts downstream signaling pathways. Additionally, this compound can bind to specific proteins, inducing conformational changes that alter their activity. These interactions can lead to the inhibition or activation of various enzymes, ultimately affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound can lead to sustained inhibition of kinases and other enzymes, resulting in prolonged changes in cellular processes .
Dosage Effects in Animal Models
The effects of 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine vary with different dosages in animal models. At lower doses, this compound can selectively inhibit specific kinases and proteins, leading to targeted effects on cellular functions. At higher doses, 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine may exhibit toxic or adverse effects, such as off-target interactions and disruption of essential cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular changes .
Metabolic Pathways
3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical properties and effects. Additionally, 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine can influence metabolic pathways by modulating the activity of key enzymes, such as kinases and phosphatases, which play critical roles in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and accumulation in specific cellular compartments. Additionally, binding proteins can sequester 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine, affecting its localization and availability for biochemical interactions .
Subcellular Localization
The subcellular localization of 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its biochemical effects. The activity and function of 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine can be modulated by its subcellular localization, as different compartments provide distinct microenvironments and interaction partners .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine typically involves the bromination of pyrrolopyridine derivatives. One common method includes the reaction of 4-aminopyrrolo[3,2-C]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine may involve large-scale bromination processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as recrystallization and chromatography .
化学反应分析
Types of Reactions
3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds .
相似化合物的比较
Similar Compounds
3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine: Another brominated pyrrolopyridine with a different ring fusion pattern.
4-Amino-3-bromopyridine: A simpler brominated pyridine derivative.
1H-Pyrazolo[3,4-b]pyridines: Compounds with a similar fused ring system but different heteroatoms
Uniqueness
3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine is unique due to its specific ring fusion and the presence of both bromine and amino groups. This combination allows for diverse chemical modifications and potential biological activities, making it a valuable compound in various research fields .
属性
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMSHLQPFKLVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1448108.png)
![5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine](/img/structure/B1448109.png)
![methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B1448110.png)
![6-[2-[3-[(3-Ethyl-1,1-dimethyl-6,8-disulfonato-1H-benzo[e]indole-3-ium)-2-yl]-2-propenylidene]-1,1-dimethyl-6,8-disulfonato-2,3-dihydro-1H-benzo[e]indole-3-yl]hexanoic acid succinimidyl ester](/img/structure/B1448111.png)
![tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1448113.png)


![[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid](/img/structure/B1448119.png)
![[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1448122.png)



![4-[2-(Boc-amino)-2-propyl]benzonitrile](/img/structure/B1448127.png)

